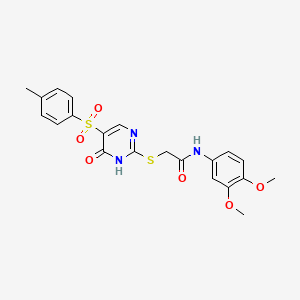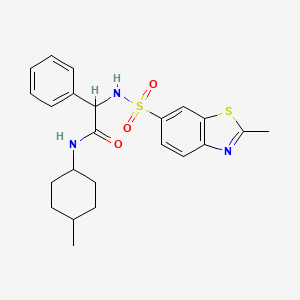![molecular formula C26H20FN3O2S B14994503 {2-Amino-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-ethoxyphenyl)methanone](/img/structure/B14994503.png)
{2-Amino-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-ethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethoxybenzoyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]indolizin-2-amine is a complex organic compound that features a unique combination of functional groups, including an ethoxybenzoyl group, a fluorophenyl group, a thiazole ring, and an indolizine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzoyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]indolizin-2-amine typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiazole Ring: This step may involve the use of thioamides and halogenated aromatic compounds under specific conditions to form the thiazole ring.
Attachment of the Fluorophenyl Group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.
Addition of the Ethoxybenzoyl Group: This step may involve acylation reactions using ethoxybenzoyl chloride and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice can significantly impact the efficiency of each step.
Use of Catalysts: Catalysts can enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Ethoxybenzoyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]indolizin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
3-(4-Ethoxybenzoyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]indolizin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Material Science: It can be used in the development of novel materials with specific properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 3-(4-ethoxybenzoyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]indolizin-2-amine involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes or Receptors: This can modulate their activity and lead to biological effects.
Interact with DNA or RNA: This can affect gene expression and cellular functions.
Influence Cellular Pathways: The compound can impact signaling pathways, leading to various cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Ethoxybenzoyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]indolizin-2-amine
- 3-(4-Methoxybenzoyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]indolizin-2-amine
- 3-(4-Ethoxybenzoyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]indolizin-2-amine
Uniqueness
3-(4-Ethoxybenzoyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]indolizin-2-amine is unique due to:
- Combination of Functional Groups : The presence of ethoxybenzoyl, fluorophenyl, thiazole, and indolizine groups provides unique chemical and biological properties.
- Potential Applications : Its potential applications in various fields make it a compound of significant interest.
Propriétés
Formule moléculaire |
C26H20FN3O2S |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
[2-amino-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-(4-ethoxyphenyl)methanone |
InChI |
InChI=1S/C26H20FN3O2S/c1-2-32-19-12-8-17(9-13-19)25(31)24-23(28)22(21-5-3-4-14-30(21)24)26-29-20(15-33-26)16-6-10-18(27)11-7-16/h3-15H,2,28H2,1H3 |
Clé InChI |
CUUSRZKCPBMKDH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC(=CS4)C5=CC=C(C=C5)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-[(3-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B14994421.png)
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B14994429.png)
![5-chloro-2-(ethylsulfanyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B14994431.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-3-propoxybenzamide](/img/structure/B14994452.png)
![1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B14994453.png)
![4-(4-ethylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14994456.png)
![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14994469.png)
![3-methyl-N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B14994470.png)


![methyl (2Z)-2-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B14994480.png)


